Geranylacetone

Description

Geranylacetone has been reported in Camellia sinensis, Malus, and other organisms with data available.

Geranyl acetone is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

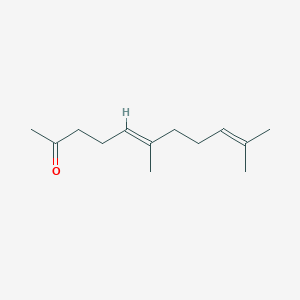

2D Structure

3D Structure

Properties

IUPAC Name |

(5E)-6,10-dimethylundeca-5,9-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZUNIKWNYHEJJ-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CCC(=O)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052053 | |

| Record name | (E)-6,10-Dimethylundeca-5,9-dien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS], Colourless slightly yellow liquid; fresh floral but penetrating sweet-rosey aroma | |

| Record name | Geranylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1054/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in oil, sparingly soluble (in ethanol) | |

| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1054/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.861-0.873 | |

| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1054/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3796-70-1, 68228-05-7, 689-67-8 | |

| Record name | Geranylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3796-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecadien-2-one, 6,10-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068228057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydropseudoionone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,9-Undecadien-2-one, 6,10-dimethyl-, (5E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecadien-2-one, 6,10-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,9-Undecadien-2-one, 6,10-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-6,10-Dimethylundeca-5,9-dien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,10-dimethylundeca-5,9-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,10-dimethylundecadien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-6,10-dimethylundeca-5,9-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B7RY79U9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Biosynthesis of Geranylacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylacetone, a naturally occurring acyclic monoterpenoid ketone, is a significant contributor to the aroma and flavor profiles of numerous plants and essential oils.[1][2] Beyond its organoleptic properties, this compound and its derivatives have garnered interest for their diverse biological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its quantitative distribution, and elucidates the intricate biosynthetic pathways responsible for its formation in plants. Furthermore, this guide furnishes detailed experimental protocols for the extraction, quantification, and in vitro biosynthesis of this compound, serving as a valuable resource for researchers in natural product chemistry, biotechnology, and drug development.

Natural Sources of this compound

This compound is found in a variety of plants, contributing to their characteristic scents. It is a flavor component in fruits such as mangoes and tomatoes, and is also present in rice.[1][2] Essential oils from several botanical sources also contain this compound. A summary of its quantitative occurrence in various natural sources is presented in Table 1.

Table 1: Quantitative Occurrence of this compound in Natural Sources

| Natural Source | Plant Part | Concentration/Percentage | Reference(s) |

| Conyza bonariensis | Aerial and underground parts (essential oil) | Up to 25.3% in autumn samples | [3][4] |

| Ononis natrix | Aerial parts (essential oil) | 20.3% | [2] |

| Ziziphus lotus | Aerial part (essential oil) | 12.5% | [5][6] |

| Tomato (Lycopersicon esculentum) | Fruit | Detected, contributes to flavor | [7][8][9] |

| Mango (Mangifera indica) | Fruit | Flavor component | [1] |

| Rice (Oryza sativa) | - | Flavor component | [1] |

Biosynthesis of this compound

This compound is an apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids.[1] The biosynthesis is primarily catalyzed by a family of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[10][11]

The biosynthetic pathway begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are synthesized through the methylerythritol phosphate (MEP) pathway in plastids. A series of condensation reactions leads to the formation of the C40 carotenoid backbone.

The direct precursor to this compound is ζ-carotene . The enzyme Carotenoid Cleavage Dioxygenase (CCD) , with isoforms such as CCD1, CCD4, and AtCCD7 in Arabidopsis thaliana, catalyzes the oxidative cleavage of the C9-C10 and C9'-C10' double bonds of ζ-carotene.[10][12] This cleavage reaction yields two molecules of this compound.

Caption: Biosynthetic pathway of this compound from isoprenoid precursors.

Experimental Protocols

Extraction and Quantification of this compound from Plant Material using GC-MS

This protocol provides a general framework for the extraction and analysis of this compound from plant tissues. Optimization may be required depending on the specific plant matrix.

a. Materials and Reagents:

-

Fresh or frozen plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Solvent for extraction (e.g., hexane, dichloromethane, or a mixture)

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

This compound standard

-

Internal standard (e.g., n-alkane solution)

b. Extraction Procedure:

-

Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue (e.g., 1-5 g) to a suitable container.

-

Add the extraction solvent in a specific ratio (e.g., 1:10 w/v).

-

Agitate the mixture for a defined period (e.g., 1-2 hours) at room temperature, protected from light.

-

Filter the extract to remove solid plant material.

-

Dry the extract over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

c. Solid Phase Microextraction (SPME) - An Alternative Extraction Method: [9][13][14][15][16]

SPME is a solvent-free technique suitable for volatile compounds.

-

Place a known amount of powdered plant material in a headspace vial.

-

Add an internal standard if required.

-

Seal the vial and incubate at a specific temperature (e.g., 40-60 °C) for a defined time to allow volatiles to equilibrate in the headspace.

-

Expose an SPME fiber with a suitable coating (e.g., PDMS/DVB) to the headspace for a set time to adsorb the analytes.

-

Retract the fiber and introduce it into the GC injector for thermal desorption and analysis.

d. GC-MS Analysis:

-

Injector: Splitless mode, 230-250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Initial temperature of 50-80 °C, hold for 2 min, then ramp at 5-15 °C/min to a final temperature of 270-330 °C, and hold for 5 min.[17][18]

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.[17]

-

Identification: Compare the retention time and mass spectrum of the peak of interest with that of an authentic this compound standard.

-

Quantification: Prepare a calibration curve using the this compound standard and an internal standard.

Caption: General workflow for GC-MS analysis of this compound.

In Vitro Biosynthesis of this compound using Carotenoid Cleavage Dioxygenase 1 (CCD1)

This protocol is adapted from a general method for CCD1 activity assays and can be used to study the biosynthesis of this compound from its carotenoid precursor.[1]

a. Materials and Reagents:

-

Purified recombinant CCD1 enzyme

-

ζ-Carotene substrate

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM FeSO₄, 4 mM sodium ascorbate, and 20 µg/mL catalase)

-

Detergent (e.g., 0.05% (v/v) Triton X-100)

-

Extraction solvent (e.g., chloroform or ethyl acetate)

-

GC-MS system

b. Procedure:

-

Enzyme Preparation: Express and purify recombinant CCD1 from a suitable host system (e.g., E. coli).

-

Substrate Preparation: Prepare a stock solution of ζ-carotene in a suitable organic solvent (e.g., acetone).

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, detergent, and purified CCD1 enzyme.

-

Initiate the reaction by adding the ζ-carotene substrate. The final concentration of the organic solvent from the substrate stock should be kept low (e.g., <1%).

-

Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a specific duration (e.g., 1-2 hours) with gentle shaking.

-

Include a control reaction without the enzyme or with a heat-inactivated enzyme.

-

-

Product Extraction:

-

Stop the reaction by adding an equal volume of extraction solvent.

-

Vortex vigorously and centrifuge to separate the phases.

-

Carefully collect the organic phase containing the this compound product.

-

-

Analysis:

-

Dry the organic extract under a stream of nitrogen.

-

Resuspend the residue in a small volume of a suitable solvent for GC-MS analysis as described in the previous protocol.

-

Confirm the identity of the product by comparing its retention time and mass spectrum with an authentic this compound standard.

-

Caption: Workflow for the in vitro biosynthesis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources and biosynthesis of this compound. The quantitative data presented in a tabular format facilitates easy comparison of its occurrence across different plant species. The detailed biosynthetic pathway, illustrated with a clear diagram, offers insights into the enzymatic conversion of carotenoid precursors. The provided experimental protocols for extraction, quantification, and in vitro synthesis serve as practical tools for researchers. This information is crucial for advancing our understanding of plant secondary metabolism and for the potential biotechnological production and application of this compound and its derivatives in various industries, including pharmaceuticals and fragrances.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Preparation of carotenoid cleavage dioxygenases for X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 9. Solid-phase microextraction: a promising technique for sample preparation in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural overexpression of CAROTENOID CLEAVAGE DIOXYGENASE 4 in tomato alters carotenoid flux - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carotenoid Cleavage Oxygenases from Microbes and Photosynthetic Organisms: Features and Functions [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for solid-phase microextraction method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SPME - A very Effective Way of Automated Sample Preparation [palsystem.com]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. mdpi.com [mdpi.com]

- 18. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]

Geranylacetone: A Versatile Precursor in Isoprenoid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylacetone, a C13-isoprenoid ketone, serves as a critical nexus in the biosynthesis of a diverse array of isoprenoids, a class of natural products with profound importance in pharmaceuticals, nutraceuticals, and industrial applications. While not a direct intermediate in the canonical mevalonate (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, this compound's role as a precursor, particularly in the synthesis of vitamin E, farnesol, nerolidol, and as a key intermediate in the chemical synthesis of other valuable isoprenoids, positions it as a molecule of significant interest. This technical guide provides a comprehensive overview of the enzymatic and synthetic pathways originating from this compound, detailed experimental methodologies, and the signaling implications of its downstream products.

Biosynthesis and Chemical Synthesis of this compound

This compound is a naturally occurring compound found in various plants, including rice, mango, and tomatoes, where it contributes to their characteristic aroma.[1] Its formation in nature primarily arises from the oxidative cleavage of carotenoids, a reaction catalyzed by carotenoid cleavage dioxygenases.[2] Industrially, this compound is predominantly produced through chemical synthesis. A common method involves the Carroll rearrangement of linalyl acetoacetate, which is formed by the transesterification of ethyl acetoacetate with linalool.[2][3]

Enzymatic Conversion of this compound to Isoprenoid Precursors

For this compound to be utilized in isoprenoid biosynthesis, it must be converted into a phosphorylated intermediate that can enter the established metabolic pathways. This process is hypothesized to occur in a two-step manner: reduction of the ketone to an alcohol, followed by phosphorylation.

Reduction of this compound to Geranyllinalool

The initial step is the reduction of the ketone group of this compound to a hydroxyl group, yielding geranyllinalool. This conversion can be catalyzed by ene reductases, a class of enzymes belonging to the old yellow enzyme (OYE) family.[4][5] These enzymes typically catalyze the asymmetric reduction of activated C=C double bonds, but have also been shown to reduce carbonyl groups.[6][7]

Experimental Protocol: Enzymatic Reduction of this compound

This protocol is adapted from studies on the enzymatic reduction of similar ketones.[6]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Phosphate buffer (100 mM, pH 7.0)

-

This compound (10 mM, dissolved in a minimal amount of a co-solvent like DMSO if necessary)

-

Purified ene reductase (e.g., from Saccharomyces pastorianus) (1-5 µM)

-

NAD(P)H regeneration system (e.g., glucose/glucose dehydrogenase for NADPH)

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points.

-

Extraction: Extract the products from the aqueous reaction mixture using an organic solvent such as ethyl acetate.

-

Analysis: Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the formation of geranyllinalool.

Phosphorylation of Geranyllinalool

Following reduction, the resulting alcohol, geranyllinalool, is a substrate for phosphorylation by specific kinases. This phosphorylation is crucial for activating the molecule for subsequent condensation reactions in the isoprenoid pathway. While a specific "geranyllinalool kinase" has not been extensively characterized, studies on archaea have identified geranylgeraniol kinase and geranylgeranyl phosphate kinase, which catalyze the phosphorylation of the C20 alcohol geranylgeraniol.[1][8] These enzymes have been shown to have broader substrate specificity, acting on other polyprenols like farnesol.[1] It is highly probable that a similar kinase is responsible for the phosphorylation of the C15 alcohol geranyllinalool to geranyllinalool monophosphate and subsequently to geranyllinalool diphosphate.

Experimental Protocol: In Vitro Kinase Assay for Polyprenols

This protocol is based on assays developed for geranylgeraniol kinase.[1][8]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Geranyllinalool (or other polyprenol substrate) (e.g., 50 µM)

-

ATP (10 mM)

-

MgCl₂ (20 mM)

-

[γ-³²P]ATP (as a tracer)

-

Purified kinase enzyme preparation

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for mesophilic enzymes, higher for thermophilic enzymes).

-

Reaction Termination: Stop the reaction by adding EDTA to chelate the Mg²⁺ ions.

-

Analysis: Analyze the formation of the phosphorylated product by thin-layer chromatography (TLC) and autoradiography, or by liquid chromatography-mass spectrometry (LC-MS).

Downstream Isoprenoid Synthesis from this compound-Derived Precursors

Once converted to a diphosphate form, the this compound-derived C15 backbone can be channeled into various branches of the isoprenoid synthesis pathway.

Synthesis of Farnesol and Nerolidol

This compound is a known precursor in the chemical synthesis of farnesol and nerolidol.[2][9] Enzymatically, geranyllinalool diphosphate, the activated form of the this compound backbone, could be a substrate for various terpene synthases. For instance, some geranyllinalool synthases have been shown to also produce nerolidol from farnesyl diphosphate (FPP).[10] This suggests that a similar enzymatic conversion of a geranyllinalool-derived diphosphate to farnesol or nerolidol is plausible.

Logical Pathway for Farnesol and Nerolidol Synthesis from this compound:

Caption: Proposed enzymatic pathway from this compound to farnesol and nerolidol.

Synthesis of Isophytol and Vitamin E

This compound is a key precursor for the industrial synthesis of isophytol, a C20 isoprenoid alcohol that forms the side chain of vitamin E (tocopherols and tocotrienols) and vitamin K1.[8][11] The biosynthetic pathway to isophytol from this compound involves elongation and reduction steps.

The C15 backbone derived from this compound can be elongated to a C20 unit, geranylgeranyl diphosphate (GGDP), through the action of GGDP synthase. GGDP is a central intermediate for the synthesis of diterpenes, carotenoids, and the phytyl tail of chlorophylls and tocopherols.

The conversion of GGDP to the saturated phytyl diphosphate (PDP) is catalyzed by geranylgeranyl reductase (GGR) .[7][12] This enzyme catalyzes the hydrogenation of the double bonds in the geranylgeranyl moiety. PDP is then condensed with homogentisate by homogentisate phytyltransferase (HPT) to form the precursor of tocopherols.

Experimental Protocol: In Vitro Geranylgeranyl Reductase Assay

This protocol is adapted from methods used to study GGR activity.[7]

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl, pH 7.5) containing:

-

Geranylgeranyl diphosphate (GGDP) as the substrate.

-

NADPH as the reducing cofactor.

-

A purified preparation of geranylgeranyl reductase.

-

-

Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Product Analysis: After incubation, the reaction products can be dephosphorylated using a phosphatase and then extracted with an organic solvent.

-

Quantification: The resulting phytyl alcohol can be quantified by GC-MS.

Quantitative Data on Isoprenoid Synthesis

| Precursor | Product | Enzyme/Reaction | Conversion/Yield | Reference(s) |

| Pseudoionone | This compound | Ene Reductase (OYE1) | >99% at 100 mM substrate | [13] |

| Geranylgeraniol | Geranylgeranyl Phosphate | Geranylgeraniol Kinase | Km (GGOH) = 27 nM | [1][8] |

| Geranylgeranyl Diphosphate | (E,E)-Geranyllinalool | Geranyllinalool Synthase (SlGLS) | Km (GGPP) = 18.7 µM, kcat = 6.85 s⁻¹ | [12][14] |

Biosynthetic Pathway to Isophytol and Vitamin E from this compound:

Caption: Proposed biosynthetic pathway from this compound to isophytol and vitamin E.

Signaling Pathways of this compound-Derived Isoprenoids

The downstream products of this compound metabolism, particularly farnesol and nerolidol, are known to be involved in various cellular signaling pathways, making them attractive targets for drug development.

Farnesol and Nerolidol in Apoptosis and Cancer Signaling

Farnesol has been extensively studied for its pro-apoptotic and anti-cancer properties.[15][16][17][18] It can induce cell cycle arrest and apoptosis in a variety of cancer cell lines.[15] The signaling pathways modulated by farnesol are multifaceted and include:

-

Induction of Endoplasmic Reticulum (ER) Stress: Farnesol can induce the unfolded protein response (UPR), leading to apoptosis.[16][17]

-

Modulation of NF-κB Signaling: Farnesol can activate the NF-κB pathway, which is involved in inflammation and cell survival.[16][17]

-

Activation of Apoptosomes: In some cell types, farnesol-induced apoptosis is mediated through the activation of the apoptosome complex.[16][17]

-

MAPK Pathway Involvement: The MEK1/2-ERK1/2 pathway has been implicated in farnesol-induced ER stress.[16][17]

Nerolidol also exhibits anti-cancer properties and can induce apoptosis in cancer cells through pathways involving the generation of reactive oxygen species (ROS) and modulation of MAPK signaling pathways.[15]

Farnesol-Induced Apoptosis Signaling Pathway:

Caption: Simplified overview of signaling pathways modulated by farnesol leading to apoptosis.

Biological Activity of Isophytol

Isophytol, as a component of vitamin E, indirectly contributes to cellular signaling through the antioxidant and membrane-stabilizing functions of tocopherols.[1] Tocopherols are potent lipid-soluble antioxidants that protect cell membranes from oxidative damage, thereby influencing a wide range of cellular processes. While direct signaling roles for free isophytol are less well-characterized, it has been reported to possess anti-inflammatory and antioxidant properties.[1]

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound and its isoprenoid derivatives.

Experimental Protocol: GC-MS Analysis of Isoprenoids

This is a general protocol that can be adapted for specific isoprenoids.[3][11][14]

-

Sample Preparation:

-

For enzymatic reactions, extract the products with an appropriate organic solvent (e.g., hexane, ethyl acetate).

-

For biological samples (e.g., plant tissues, cell cultures), homogenize the sample and perform a liquid-liquid or solid-phase extraction.

-

If analyzing phosphorylated isoprenoids, dephosphorylation using a phosphatase is required prior to extraction.

-

Derivatization (e.g., silylation) may be necessary for polar compounds like alcohols to improve their volatility and chromatographic properties.

-

-

GC-MS Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injector: Split/splitless or on-column injection can be used depending on the sample concentration.

-

Oven Temperature Program: A temperature gradient is programmed to achieve optimal separation of the analytes. A typical program might start at a low temperature (e.g., 50-70°C) and ramp up to a high temperature (e.g., 250-300°C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra and retention times to those of authentic standards or to spectral libraries (e.g., NIST).

-

Quantify compounds by using an internal standard and generating a calibration curve.

-

Conclusion

This compound stands as a valuable precursor for the synthesis of a range of biologically and industrially significant isoprenoids. While its direct entry into the canonical isoprenoid biosynthesis pathways requires enzymatic modification, the subsequent pathways leading to farnesol, nerolidol, and isophytol are well-established. The pro-apoptotic and anti-inflammatory signaling activities of its derivatives underscore the potential of this chemical scaffold in drug discovery and development. Further research into the specific enzymes that catalyze the initial reduction and phosphorylation of this compound will be crucial for fully harnessing its potential in biocatalytic and synthetic biology applications. The detailed methodologies and pathway diagrams provided in this guide offer a solid foundation for researchers and professionals to explore and exploit the diverse chemistry originating from this versatile isoprenoid precursor.

References

- 1. Identification and characterization of geranylgeraniol kinase and geranylgeranyl phosphate kinase from the Archaebacterium Sulfolobus acidocaldarius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Identification of enzymes responsible for the reduction of geraniol to citronellol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Geranyllinalool Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. Geranyllinalool synthases in solanaceae and other angiosperms constitute an ancient branch of diterpene synthases involved in the synthesis of defensive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular mechanisms involved in farnesol-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nerolidol and Farnesol Inhibit Some Cytochrome P450 Activities but Did Not Affect Other Xenobiotic-Metabolizing Enzymes in Rat and Human Hepatic Subcellular Fractions - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Geranylacetone in Flavor and Fragrance Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Geranylacetone, a naturally occurring unsaturated ketone, holds a significant position in the realms of flavor and fragrance science. Its unique sensory properties, coupled with its utility as a chemical intermediate, make it a molecule of considerable interest to a wide range of scientific disciplines. This technical guide provides an in-depth exploration of this compound, covering its chemical and physical characteristics, natural prevalence, synthesis, and its pivotal roles in the flavor and fragrance industries. Detailed experimental protocols and a review of its biological significance are also presented to support further research and development.

Chemical and Physical Properties

This compound, systematically named (5E)-6,10-dimethylundeca-5,9-dien-2-one, is a colorless to pale yellow oily liquid.[1] It is recognized for its characteristic fresh, floral, and slightly fruity aroma, often with nuances of magnolia, green apple, and rose.[2][3] As a monoterpene ketone, it is structurally composed of a geranyl group attached to an acetone backbone.[4][5] this compound is practically insoluble in water but soluble in organic solvents like alcohol.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₂O | [1] |

| Molecular Weight | 194.31 g/mol | [1][7] |

| CAS Number | 3796-70-1 ((E)-isomer) | [1] |

| Appearance | Colorless to pale yellow oily liquid | [1] |

| Boiling Point | 250 °C at 101.3 kPa | [3] |

| Density | ~0.87 g/mL at 20°C | [1] |

| Refractive Index | ~1.467 at 20°C | [1] |

| Flash Point | >93 °C | [1] |

Natural Occurrence and Biosynthesis

This compound is a constituent of various essential oils and is found naturally in a variety of plants. It has been identified in tomatoes, mint, passion fruit, African lemon oil, and tea.[3][8] In plants, this compound can be formed through the enzymatic oxidation of certain carotenoids.[9] It can also be generated from the degradation of plant matter by ozone.[9]

Synthesis of this compound

While naturally present in various sources, industrial-scale production of this compound primarily relies on chemical synthesis. The most common and widely utilized method is the Carroll reaction, which involves the reaction of linalool with an acetoacetic ester, such as ethyl acetoacetate or methyl acetoacetate.[1][9] This reaction is typically catalyzed by an aluminum compound, such as aluminum oxide.[1]

Experimental Protocol: Carroll Reaction for this compound Synthesis

This protocol is based on a patented method for the synthesis of this compound using linalool and methyl acetoacetate with an aluminum oxide catalyst.[1]

Materials:

-

Linalool (500g)

-

Methyl acetoacetate (414g)

-

Aluminum oxide (20g)

-

2000ml reaction kettle with mechanical stirring

-

Heating mantle

-

Condenser and receiving flask for distillation

-

Gas storage tank for CO₂ collection

-

Filtration apparatus

-

Reduced pressure distillation apparatus

Procedure:

-

Reaction Setup: Add 500g of linalool and 20g of aluminum oxide to the 2000ml reaction kettle equipped with a mechanical stirrer.

-

Initiation: Begin mechanical stirring and heat the mixture to 150°C.

-

Addition of Reactant: Slowly add 414g of methyl acetoacetate dropwise over a period of 3.5 hours. During the addition, methanol generated by the reaction will evaporate and can be collected. The carbon dioxide gas produced should be collected in a gas storage tank.

-

Reaction Completion: After the dropwise addition is complete, maintain the reaction temperature at 150°C for an additional 5 hours to ensure the reaction goes to completion.

-

Catalyst Removal: Once the reaction is complete, cool the mixture and filter to remove the aluminum oxide catalyst. The catalyst can be recovered and potentially reused.

-

Purification by Distillation: The crude product is then purified by reduced pressure distillation.

-

Collect the front distillate at a top temperature of 40-70°C. This fraction will contain unreacted methyl acetoacetate and linalool and can be recycled in subsequent batches.

-

Collect the main fraction of this compound at a top temperature of 105-110°C.

-

Expected Yield: Approximately 488.8g of this compound with a purity of around 99%, corresponding to a yield of 77.6%.[1]

Role in Flavor Chemistry

This compound imparts a desirable fresh, green, and slightly fruity flavor profile.[10] It is utilized as a flavoring agent in a variety of food and beverage products, including baked goods, candies, and non-alcoholic beverages.[11] Its flavor is often described as having notes of apple, pear, and tropical fruits.[10] A key application of this compound in flavor formulations is its ability to add complexity and enhance existing fruit flavors, particularly in citrus and stone fruit profiles.[1]

Role in Fragrance Chemistry

In the fragrance industry, this compound is valued for its fresh, floral-rosy, and magnolia-like aroma with green and aldehydic undertones.[2] It is a versatile ingredient used in a wide array of perfumery applications, including fine fragrances, cosmetics, soaps, and detergents.[8][11] this compound provides a natural-smelling floral character and can be used to build and enhance rose and magnolia accords.[2] It is also effective in combination with lavender and fruity notes, where it can provide a refreshing and natural lift to the overall fragrance.[3]

Analytical and Sensory Evaluation

The quality and purity of this compound are critical for its application in flavors and fragrances. Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for identifying and quantifying this compound and any potential impurities.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general framework for the GC-MS analysis of this compound, which can be adapted based on the specific instrumentation and sample matrix.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for essential oil analysis (e.g., DB-5ms, HP-5MS)

-

Helium as carrier gas

Sample Preparation:

-

Dilute the this compound sample in a suitable solvent (e.g., ethanol, hexane) to an appropriate concentration (e.g., 1% v/v).

GC-MS Parameters (Illustrative):

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: Increase to 240°C at a rate of 3°C/minute

-

Final hold: 240°C for 5 minutes

-

-

Carrier Gas Flow Rate: 1.0 mL/minute

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 40-400

Data Analysis:

-

Identify this compound based on its retention time and mass spectrum, comparing it to a known standard or library data.

-

Quantify the purity by calculating the peak area percentage.

Experimental Protocol: Sensory Evaluation - Triangle Test

The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples. This is particularly useful for quality control and in assessing the impact of formulation or process changes.

Objective: To determine if a sensory difference exists between a standard sample of this compound and a test sample.

Materials:

-

Standard this compound sample (A)

-

Test this compound sample (B)

-

Odor-free sample containers (e.g., glass vials with caps)

-

Random three-digit codes

-

Sensory panel of trained assessors (typically 15-30)

-

Isolated, well-ventilated sensory evaluation booths

Procedure:

-

Sample Preparation: Prepare two sets of samples: one from the standard (A) and one from the test batch (B).

-

Coding: Code the sample containers with random three-digit numbers.

-

Presentation: For each assessor, present a set of three samples. Two of the samples will be identical (e.g., A, A) and one will be different (e.g., B). The order of presentation should be randomized for each assessor (i.e., AAB, ABA, BAA, BBA, BAB, ABB).

-

Evaluation: Instruct the assessors to evaluate the aroma of the samples from left to right and identify the "odd" or different sample.

-

Data Collection: Record the responses of each assessor.

-

Statistical Analysis: The number of correct identifications is compared to the number expected by chance (one-third of the total number of assessors). Statistical tables for the triangle test are used to determine if the number of correct responses is significant at a chosen confidence level (e.g., p < 0.05).

Biological Activity and Signaling Pathways

This compound has been investigated for various biological activities, including antimicrobial and insect-repellent properties.[1][8] Its aroma is perceived through the olfactory system, a complex network of olfactory receptors located in the nasal cavity.

The perception of ketones like this compound begins with the binding of the odorant molecule to specific G-protein coupled receptors (GPCRs) on the surface of olfactory sensory neurons.[12] While the exact receptor(s) for this compound are not fully elucidated, the general mechanism for odorant perception is well-established. The binding of an odorant to its receptor initiates a signaling cascade.

This activation of the G-protein (specifically Gαolf) leads to the stimulation of adenylate cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[12] The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, allowing an influx of sodium and calcium ions. This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed and perceived as a specific aroma.

Broader Applications and Future Perspectives

Beyond its direct use in flavors and fragrances, this compound serves as a crucial intermediate in the synthesis of other important molecules. Notably, it is a precursor in the industrial synthesis of isophytol, a key component in the manufacture of Vitamin E.[3][9] It is also used to produce other fragrance ingredients like farnesol and nerolidol.[9]

The continued exploration of this compound's biological activities may unveil new applications in areas such as pharmaceuticals and agriculture. Further research into its specific olfactory receptors and the nuances of its sensory perception will undoubtedly contribute to the development of more sophisticated and targeted flavor and fragrance creations. The optimization of its synthesis through green chemistry principles also presents an avenue for future innovation.

References

- 1. CN112250554B - Method for synthesizing this compound by carroll reaction - Google Patents [patents.google.com]

- 2. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 8. Triangle Test [sensorysociety.org]

- 9. Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 11. Sensory analysis - Methodology - Triangle test (ISO 4120:2021). CYS eShop [std-ol.cys.org.cy]

- 12. Extracellular loop 2 of G protein–coupled olfactory receptors is critical for odorant recognition - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of geranylacetone like boiling point and density

An In-Depth Technical Guide to the Physical Properties of Geranylacetone

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the key physical characteristics of this compound, a naturally occurring unsaturated ketone found in various plants like rice, mango, and tomatoes.[1] It serves as a crucial intermediate in the synthesis of valuable compounds such as Vitamin E.[2] This document presents its boiling point and density, outlines experimental protocols for their determination, and illustrates the relationships between its core physical attributes.

Physical Properties of this compound

This compound is a colorless to pale yellow oily liquid with a characteristic floral, green aroma.[2][3][4] Its chemical formula is C13H22O, and it has a molar mass of approximately 194.31 g/mol .[2][5][6]

Quantitative Data Summary

The boiling point and density of this compound have been reported across various sources. The boiling point is notably dependent on pressure.

| Physical Property | Value | Conditions |

| Boiling Point | 254-258 °C | at standard atmospheric pressure (760 mmHg)[7][8] |

| 250 °C | at 101.3 kPa[2][3] | |

| 247 °C | at 760 mmHg[4][9] | |

| 126-128 °C | at 10 mmHg[1][5] | |

| 124 °C | at 10 mmHg[10] | |

| 105 °C | at 3.75 mmHg[4] | |

| 92-93 °C | at 2.50 mmHg[9] | |

| Density | 0.8698 g/cm³ | at 20 °C[5] |

| 0.8729 g/cm³ | at 20 °C[3] | |

| ~0.87 g/mL | at 20 °C[2] | |

| 0.873 g/mL | at 25 °C[8] | |

| 0.861-0.873 g/mL | at 25 °C[1][9] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] Distillation and the capillary method are two common techniques for its determination.[12][13]

1. Micro-Boiling Point Determination using the Capillary Method

This method is suitable when only a small amount of the sample is available.

-

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or a MelTemp apparatus)[14]

-

Rubber band or wire to attach the test tube and thermometer

-

-

Procedure:

-

A small amount of this compound (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the this compound in the test tube.

-

The test tube is attached to a thermometer.

-

The assembly is heated in an oil bath.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, the vapor pressure of the this compound will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.[13]

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[11]

-

2. Boiling Point Determination by Distillation

For larger sample volumes, simple distillation provides an accurate measurement of the boiling point.[12][15]

-

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

-

Procedure:

-

The distillation flask is filled with this compound (not more than two-thirds full).

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The this compound is heated to a gentle boil.

-

As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

-

The stable temperature reading during the collection of the distillate in the receiving flask is the boiling point of this compound.[12]

-

Determination of Density

Density is defined as the mass of a substance per unit volume. The pycnometer method is a precise way to determine the density of a liquid.

-

Apparatus:

-

Pycnometer (a glass flask with a specific volume)

-

Analytical balance

-

Thermometer

-

-

Procedure:

-

The clean, dry pycnometer is weighed accurately on an analytical balance (m_pycnometer).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m_pycnometer+water). The temperature of the water is recorded.

-

The pycnometer is emptied and thoroughly dried.

-

The pycnometer is then filled with this compound at the same temperature and weighed (m_pycnometer+this compound).

-

The density of this compound is calculated using the following formulas:

-

Mass of water = m_pycnometer+water - m_pycnometer

-

Volume of pycnometer = Mass of water / Density of water at the recorded temperature

-

Mass of this compound = m_pycnometer+this compound - m_pycnometer

-

Density of this compound = Mass of this compound / Volume of pycnometer

-

-

Logical Relationships of Physical Properties

The physical properties of a compound like this compound are intrinsic characteristics that are determined by its molecular structure.

Caption: Core physical properties of this compound.

References

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. nbinno.com [nbinno.com]

- 3. Geranyl acetone: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 4. geranyl acetone, 689-67-8 [thegoodscentscompany.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C13H22O | CID 1549778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:3796-70-1 | Chemsrc [chemsrc.com]

- 8. This compound | 3796-70-1 [chemicalbook.com]

- 9. (E)-geranyl acetone, 3796-70-1 [thegoodscentscompany.com]

- 10. Showing Compound this compound (FDB008529) - FooDB [foodb.ca]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. vernier.com [vernier.com]

- 13. Video: Boiling Points - Procedure [jove.com]

- 14. phillysim.org [phillysim.org]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

Geranylacetone as a Metabolite in Saccharomyces cerevisiae: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 13, 2025

Executive Summary

Saccharomyces cerevisiae, a cornerstone of industrial biotechnology, possesses a robust isoprenoid biosynthesis pathway that produces a diverse array of metabolites. Among these is geranylacetone, a monoterpenoid ketone. While not as extensively studied as other yeast-derived terpenes like geraniol or farnesol, this compound is recognized as an endogenous metabolite in brewer's yeast.[1][2] This technical guide synthesizes the current understanding of this compound in S. cerevisiae, presenting hypothetical biosynthetic and degradation pathways based on established metabolic principles. Furthermore, it provides detailed experimental protocols for the extraction and quantification of this metabolite, and discusses its potential roles and toxicological aspects, offering a comprehensive resource for researchers in metabolic engineering and drug development.

Biosynthesis of this compound

The endogenous production of this compound in S. cerevisiae originates from the mevalonate (MVA) pathway, a highly conserved route for the synthesis of isoprenoid precursors.

The Mevalonate Pathway: Precursor Supply

The MVA pathway commences with acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the fundamental building blocks for all isoprenoids. A key enzyme, geranyl pyrophosphate (GPP) synthase (encoded by ERG20), catalyzes the condensation of IPP and DMAPP to form the ten-carbon intermediate, geranyl pyrophosphate (GPP).[3]

Hypothetical Conversion of GPP to this compound

While the precise enzymatic steps leading from GPP to this compound in S. cerevisiae have not been explicitly elucidated in the current literature, a plausible pathway can be hypothesized based on known biochemical reactions. This likely involves a multi-step process:

-

Dephosphorylation of GPP: GPP is first dephosphorylated to geraniol. This reaction can be catalyzed by endogenous phosphatases.

-

Oxidation of Geraniol: The resulting geraniol is then oxidized to geranial by an alcohol dehydrogenase.

-

Conversion to this compound: Subsequently, geranial could be converted to this compound. This step is less characterized but may involve an acetoacetate-dependent reaction or a variation of the Carroll rearrangement, which is a known chemical synthesis route.[4] In a biological context, this could be mediated by a yet-unidentified enzyme system.

The following diagram illustrates this proposed biosynthetic pathway.

Degradation of this compound

The metabolic fate of this compound in S. cerevisiae is not well-documented. However, a plausible degradation route can be inferred from the well-established fatty acid β-oxidation pathway, which also occurs in yeast peroxisomes.

Hypothetical Degradation Pathway via β-Oxidation

This proposed pathway would involve the sequential enzymatic cleavage of two-carbon units from the this compound molecule, leading to its complete catabolism. The key steps would be:

-

Activation: this compound is activated to its CoA thioester.

-

Oxidation: The activated molecule undergoes oxidation to form a double bond.

-

Hydration: Water is added across the double bond.

-

Oxidation: The hydroxyl group is oxidized to a ketone.

-

Thiolysis: The molecule is cleaved by coenzyme A to release acetyl-CoA and a shortened acyl-CoA, which re-enters the cycle.

This process would continue until this compound is fully degraded to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.

The workflow for this hypothetical degradation is depicted below.

Quantitative Data

Currently, there is a lack of published data on the endogenous concentrations of this compound in wild-type Saccharomyces cerevisiae. The Yeast Metabolome Database lists this compound as a metabolite in brewer's yeast but does not provide concentration values.[1] Research has primarily focused on the engineered production of related, commercially valuable monoterpenoids like geraniol and geranyl acetate. The table below summarizes production titers from a relevant study on geranyl acetate, which could serve as a benchmark for potential this compound production through similar metabolic engineering strategies.

| Strain | Key Genetic Modifications | Product | Titer (mg/L) | Reference |

| GA01 | Integration of geraniol synthase (GES) and alcohol acyltransferase (SAAT) | Geranyl Acetate | 0.63 | [3][5][6] |

| GA02 | Expression of Erg20 mutant (F96W–N127W) in GA01 background | Geranyl Acetate | 2.64 | [3][5][6] |

| GA03 | Additional integration of tHMG1, IDI1, and MAF1 in GA02 background | Geranyl Acetate | 13.27 | [3][5][6] |

| GA03 (Optimized) | Optimized fermentation conditions for GA03 | Geranyl Acetate | 22.49 | [5][6] |

Experimental Protocols

Extraction of this compound from S. cerevisiae

This protocol is adapted from a method for geranyl acetate extraction and is suitable for this compound due to their similar chemical properties (non-polar, volatile).[5]

Materials:

-

Yeast culture broth

-

n-hexane (analytical grade)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Microcentrifuge

-

Ultrasonic bath

-

Pipettes

Procedure:

-

Transfer 1 mL of the yeast fermentation broth into a microcentrifuge tube.

-

Centrifuge at 16,200 x g for 2 minutes to pellet the cells.

-

Carefully transfer the supernatant to a new tube.

-

To the supernatant, add 1 mL of n-hexane to extract secreted this compound. Vortex vigorously for 1 minute.

-

To the cell pellet, add 1 mL of n-hexane to extract intracellular this compound.

-

Place the tube with the cell pellet and n-hexane in an ultrasonic bath for 30 minutes to facilitate cell lysis and extraction.

-

Centrifuge the cell extract at 16,200 x g for 2 minutes.

-

Combine the n-hexane phase from the supernatant extraction (step 4) and the cell pellet extraction (step 7).

-

The combined n-hexane extract is now ready for GC-MS analysis.

Quantification of this compound by GC-MS

This protocol is based on a method for analyzing volatile metabolites in fermentation products.[5][7][8]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

HP-5ms capillary column (or equivalent)

GC-MS Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 45°C, hold for 1 minute

-

Ramp: 10°C/min to 220°C

-

Hold at 220°C for 5 minutes

-

-

MS Interface Temperature: 300°C

-

MS Source Temperature: 180°C

-

Mass Range: m/z 40-400

Quantification:

-

A standard curve should be prepared using authentic this compound standard (Sigma-Aldrich or equivalent) of known concentrations.

-

The peak area of this compound in the samples is compared to the standard curve to determine its concentration.

The following diagram outlines the experimental workflow for quantification.

References

- 1. ymdb.ca [ymdb.ca]

- 2. This compound | C13H22O | CID 1549778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Engineering Saccharomyces cerevisiae for the production of the valuable monoterpene ester geranyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Geranylacetone from Linalool and Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylacetone is a key intermediate in the synthesis of various valuable compounds, including vitamins E and K, as well as a range of fragrances and pharmaceuticals.[1] Its synthesis from readily available precursors, linalool and ethyl acetoacetate, is a topic of significant interest in industrial and academic research. The primary transformation proceeds via the Carroll rearrangement, a[2][2]-sigmatropic rearrangement of an allyl β-keto ester, formed in situ, which subsequently undergoes decarboxylation to yield the target γ,δ-unsaturated ketone.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on practical laboratory-scale procedures and presenting comparative data from various catalytic systems.

Reaction Pathway: The Carroll Rearrangement

The synthesis of this compound from linalool and ethyl acetoacetate is a classic example of the Carroll rearrangement. The reaction mechanism involves two key steps:

-

Transesterification: Linalool reacts with ethyl acetoacetate, typically in the presence of a catalyst, to form the corresponding allyl β-keto ester.

-

[2][2]-Sigmatropic Rearrangement and Decarboxylation: The intermediate ester undergoes a thermally induced rearrangement to form an unstable β-keto acid, which readily decarboxylates to yield this compound.[3][4]

The overall reaction is as follows:

Linalool + Ethyl Acetoacetate → this compound + Ethanol + Carbon Dioxide

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield and purity of the resulting this compound. Below is a summary of quantitative data from different reported methods.

| Catalyst | Linalool:Acetoacetate Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Aluminum Oxide | 1:1.1 | 170 | 5.5 | 82.06 | [5] |

| Aluminum Oxide | 1:1.2 | 170 | 6.5 | 77.6 | [5] |

| Aluminum Oxide | 1:1.2 | 180 | 5.5 | 85.3 | [5] |

| Sodium Dihydrogen Phosphate | 1:2 | 170 | 8 | up to 97.5* | [1] |

| Organoaluminum Catalyst | 1:1.0-2.0 | 70-250 | >1 | Not Specified | [6] |

*Total yield of this compound and its isomer, nerylacetone.

Experimental Protocols

Two detailed protocols are provided below, based on commonly employed catalytic systems.

Protocol 1: Aluminum Oxide Catalyzed Synthesis of this compound

This protocol is adapted from a patented procedure and offers a high-yield method using a solid, reusable catalyst.[5]

Materials:

-

Linalool (98% purity)

-

Methyl acetoacetate (or Ethyl acetoacetate)

-

Activated Aluminum Oxide (Al₂O₃)

-

Nitrogen gas supply

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, heating mantle with magnetic stirrer)

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: Assemble a 2000 mL three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel. The apparatus should be dried and purged with nitrogen.

-

Charging the Reactor: To the flask, add 500 g of linalool and 20 g of activated aluminum oxide (4% by weight of linalool).

-

Heating and Addition of Acetoacetate: Begin stirring and heat the mixture to 170-180 °C. Once the temperature is stable, add 414 g of methyl acetoacetate dropwise from the dropping funnel over a period of 3.5 hours. During the addition, methanol (or ethanol if using ethyl acetoacetate) and carbon dioxide will be generated and can be collected or vented appropriately.

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at 170-180 °C for an additional 2-3 hours to ensure complete reaction.

-

Catalyst Removal: Cool the reaction mixture to room temperature. The solid aluminum oxide catalyst can be removed by filtration. The catalyst can be washed with a small amount of a suitable solvent (e.g., toluene) and dried for reuse.

-

Purification: The crude this compound is purified by vacuum distillation.

-

First, a forerun is collected at a top temperature of 40-70 °C under reduced pressure to remove unreacted methyl acetoacetate and linalool. This fraction can be reused in subsequent batches.

-

The main fraction, containing this compound, is then collected at a top temperature of 105-110 °C under reduced pressure (approximately 10 mmHg). The expected boiling point of this compound is 126-128 °C at 10 mmHg.[7]

-

Protocol 2: Sodium Dihydrogen Phosphate Catalyzed Synthesis

This protocol offers a high-yield alternative using a simple inorganic salt as the catalyst.[1]

Materials:

-

Linalool

-

Ethyl acetoacetate

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Nitrogen gas supply

-

Standard laboratory glassware (as in Protocol 1)

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: Set up the reaction apparatus as described in Protocol 1 under a nitrogen atmosphere.

-

Charging the Reactor: In the reaction flask, combine linalool and ethyl acetoacetate in a 1:2 molar ratio. Add sodium dihydrogen phosphate as a catalyst, at a loading of 3% based on the mass of linalool.

-

Reaction: Heat the mixture to 170 °C with vigorous stirring. Maintain the reaction at this temperature for 8 hours.

-

Work-up: After cooling the reaction mixture, dilute it with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove the catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation as described in Protocol 1 to yield a mixture of this compound and nerylacetone.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of the Carroll Rearrangement

Caption: Key steps in the Carroll rearrangement for this compound synthesis.

References

- 1. Geranyl acetone: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Carroll rearrangement - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CN112250554B - Method for synthesizing this compound by carroll reaction - Google Patents [patents.google.com]

- 6. CN1546449A - Process for manufacturing this compound - Google Patents [patents.google.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Synthesis of Geranylacetone via Carroll Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Carroll rearrangement is a powerful thermal or palladium-catalyzed reaction in organic synthesis for the preparation of γ,δ-unsaturated ketones. This reaction involves the rearrangement of a β-keto allyl ester, which subsequently undergoes decarboxylation. A prominent application of this rearrangement is in the synthesis of geranylacetone, a key intermediate in the production of various fragrances and vitamins, including Vitamin E.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of this compound from linalool, a readily available tertiary allylic alcohol.

The classical Carroll rearrangement proceeds through a[3][3]-sigmatropic rearrangement of the enol form of the β-keto allyl ester, followed by a decarboxylation step.[2][3] The reaction can be performed under high temperatures with a base catalyst or under milder conditions using a palladium(0) catalyst.[3] Industrial synthesis often utilizes the thermal method, employing catalysts such as aluminum oxide.

Reaction Mechanism and Workflow

The synthesis of this compound from linalool via the Carroll rearrangement first involves the formation of a β-keto allyl ester, in this case, linalyl acetoacetate, through the reaction of linalool with a β-keto ester like methyl acetoacetate or ethyl acetoacetate.[1][4] This intermediate then undergoes the rearrangement and decarboxylation to yield the final product, this compound.

Reaction Signaling Pathway

Caption: Overall workflow for this compound synthesis.

Detailed Reaction Mechanism

References

Application of Geranylacetone in the Synthesis of Vitamin E: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E, a group of fat-soluble compounds with antioxidant properties, is a vital nutrient for human health. The most biologically active form, α-tocopherol, is synthesized on an industrial scale, primarily as a racemic mixture (all-rac-α-tocopherol). A key strategic intermediate in this synthesis is isophytol, a C20 isoprenoid alcohol. Geranylacetone, a C13 ketone, serves as a crucial precursor for the synthesis of isophytol, making it a cornerstone in the industrial production of vitamin E.[1][2]

These application notes provide a detailed overview of the synthetic pathway from this compound to all-rac-α-tocopherol, including experimental protocols for the key transformations and quantitative data to guide process development. The synthesis is a multi-step process that involves the systematic extension of the carbon chain of this compound to form isophytol, which is then condensed with trimethylhydroquinone (TMHQ) to yield the final vitamin E molecule.

Overall Synthesis Workflow

The industrial synthesis of all-rac-α-tocopherol from this compound can be conceptually divided into two main stages: the synthesis of the C20 side chain, isophytol, from the C13 precursor, this compound; and the subsequent condensation of isophytol with the aromatic core, trimethylhydroquinone (TMHQ).

Caption: Overall workflow for the synthesis of Vitamin E from this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of all-rac-α-tocopherol from this compound, based on published protocols.

Table 1: Synthesis of Isophytol from this compound

| Reaction Step | Key Reagents | Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield/Conversion | Reference |

| This compound to Farnesylacetone | Phosphonate reagent, Sodium hydride | - | 0 - 5 | Atmospheric | 1 | 98.0% (intermediate) | [3] |

| Farnesylacetone to Phytone | Hydrogen (H₂) | Pd/C | Room Temp. | 0.141 | 24 | 95.4% | [4] |

| Phytone to Dehydroisophytol | Acetylene | Potassium hydroxide in liquid ammonia | 4 - 6 | Atmospheric | 2.5 | 95.4% (conversion) | [4] |

| Dehydroisophytol to Isophytol | Hydrogen (H₂) | Lindlar Catalyst | 30 - 60 | 0.4 | 8 | 75.7% (from phytone) | [4] |

Table 2: Synthesis of all-rac-α-Tocopherol from Isophytol and TMHQ

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield | Reference |

| Scandium(III) triflate | Toluene | Reflux | 3 | High (not specified) | [3] |

| Zinc chloride, Conc. HCl | Isobutyl acetate | 30 - 40 | 5 | Not specified | [5] |

| Zinc chloride, Conc. HCl | Diethyl carbonate | 30 - 40 | 5 | Not specified | [5] |

| Zinc halide, Strong acid | Polar ester solvent | 40 - 65 | 3.5 | 96.0% (purity) | [6] |

Experimental Protocols

The following protocols are detailed methodologies for the key experimental steps in the synthesis of vitamin E from this compound.

Protocol 1: Synthesis of this compound via Carroll Rearrangement